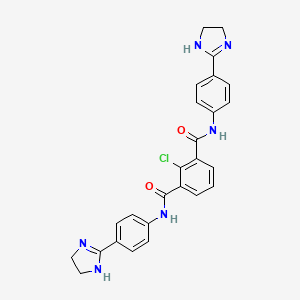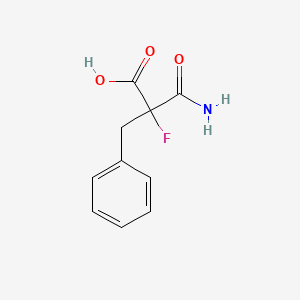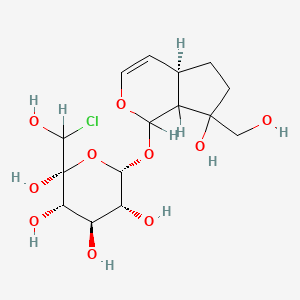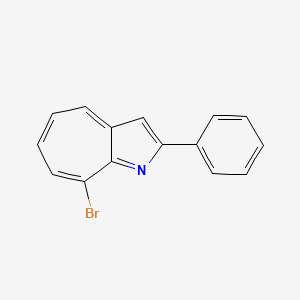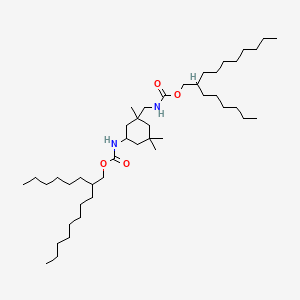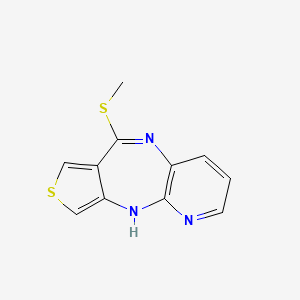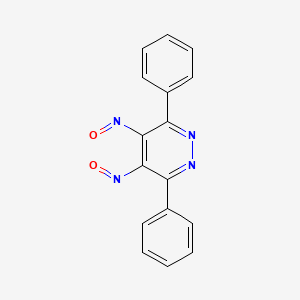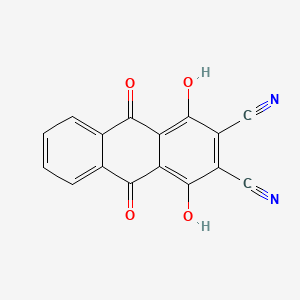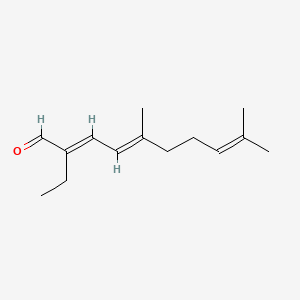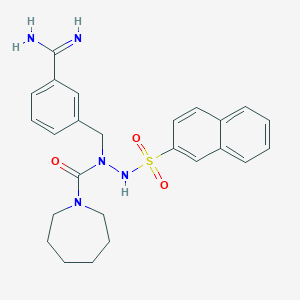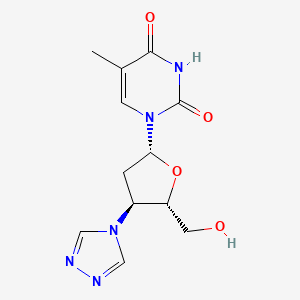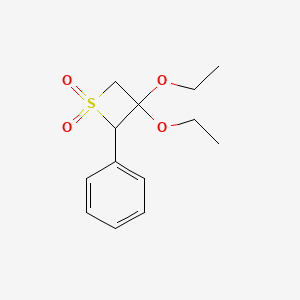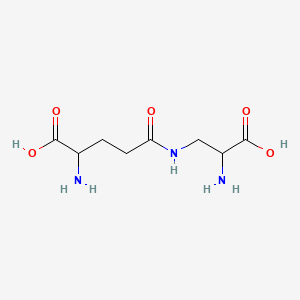
N-gamma-Glutamyldiaminopropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-gamma-Glutamyldiaminopropionic acid is a compound with the chemical formula C8H15N3O5 and a molecular weight of 233.22 g/mol It is a derivative of glutamic acid, where the gamma-carboxyl group is linked to a diaminopropionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-gamma-Glutamyldiaminopropionic acid typically involves the coupling of glutamic acid with diaminopropionic acid. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., EDC) in the presence of a base like N-methylmorpholine. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. For instance, Corynebacterium glutamicum can be used to produce glutamic acid, which is then coupled with diaminopropionic acid using enzymatic or chemical methods. This approach is advantageous due to its scalability and cost-effectiveness .
化学反应分析
Types of Reactions
N-gamma-Glutamyldiaminopropionic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
N-gamma-Glutamyldiaminopropionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions involving gamma-glutamyl transferases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses .
作用机制
The mechanism of action of N-gamma-Glutamyldiaminopropionic acid involves its interaction with gamma-glutamyl transferases, which catalyze the transfer of the gamma-glutamyl group to various acceptor molecules. This process is crucial in the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence cellular redox states .
相似化合物的比较
Similar Compounds
Gamma-aminobutyric acid (GABA): A non-protein amino acid involved in neurotransmission.
Gamma-glutamylcysteine: A precursor in the biosynthesis of glutathione.
Gamma-glutamyltaurine: Known for its immunostimulatory activities
Uniqueness
N-gamma-Glutamyldiaminopropionic acid is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to modulate gamma-glutamyl transferase activity sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
属性
CAS 编号 |
86860-76-6 |
|---|---|
分子式 |
C8H15N3O5 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-amino-5-[(2-amino-2-carboxyethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15N3O5/c9-4(7(13)14)1-2-6(12)11-3-5(10)8(15)16/h4-5H,1-3,9-10H2,(H,11,12)(H,13,14)(H,15,16) |
InChI 键 |
DASYMHXJHPKJKE-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)NCC(C(=O)O)N)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


